molecular formula C14H14N2O4S2 B2753756 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2379994-70-2

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2753756
CAS No.: 2379994-70-2
M. Wt: 338.4
InChI Key: GSHNELDUDXHPER-UHFFFAOYSA-N
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Description

N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic hybrid heterocyclic compound designed for advanced chemical and pharmaceutical research. It is constructed from two key pharmacophores: a 3,5-dimethylisoxazole sulfonamide group and a (4-(furan-2-yl)thiophen-2-yl)methyl moiety. The isoxazole ring is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities. Scientific literature indicates that isoxazole derivatives demonstrate significant potential as anticancer, anti-inflammatory, antimicrobial, and antidepressant agents . Furthermore, the sulfonamide functional group is a common feature in many bioactive molecules and approved drugs, often contributing to target binding and enhancing physicochemical properties. The molecular scaffold also incorporates a bi-heterocyclic system of furan and thiophene. Thiophene-containing compounds are of high interest in agrochemical and pharmaceutical discovery; recent studies on N-(thiophen-2-yl) derivatives have shown promising fungicidal activities, highlighting the value of this heterocycle in designing new active molecules . The deliberate integration of these multiple active substructures makes this compound a significant and versatile lead for researchers investigating new therapeutic or agrochemical candidates. It is an ideal scaffold for probing structure-activity relationships (SAR), screening for novel biological activities, or serving as a building block in the synthesis of more complex chemical libraries. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-9-14(10(2)20-16-9)22(17,18)15-7-12-6-11(8-21-12)13-4-3-5-19-13/h3-6,8,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHNELDUDXHPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the furan and thiophene rings. These rings are then functionalized with appropriate substituents to introduce the oxazole and sulfonamide groups. Common reagents used in these reactions include sulfur-containing compounds, oxazole precursors, and sulfonamide derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Sulfonamide-Containing Thiophene Derivatives

For example:

  • (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26): Exhibited antiproliferative activity against human breast cancer with an IC50 of 10.25 µM, surpassing doxorubicin .
  • N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (BF96012): A structural analog with a thiophen-2-yl group and dimethylaminoethyl chain (MW: 329.43 g/mol) .

Key Differences :

  • The target compound replaces the dimethylaminoethyl group in BF96012 with a furan-2-yl-substituted thiophene methyl group. This substitution likely enhances π-π stacking interactions in biological systems due to furan’s electron-rich nature.
  • Compared to Compound 26, the 3,5-dimethyloxazole sulfonamide core in the target compound may improve metabolic stability over the thiazole-based derivatives .

1,3,4-Oxadiazole Sulfonamides

1,3,4-Oxadiazoles are another class of sulfonamide derivatives with notable bioactivity:

  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) : A thioredoxin reductase inhibitor effective against Candida albicans .

Key Differences :

  • The furan-thiophene hybrid in the target compound may confer broader aromatic interactions compared to LMM11’s isolated furan moiety .

Triazole-Thione Sulfonamides

Compounds like 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () highlight the role of sulfur-containing heterocycles. These triazole-thiones exhibit tautomerism and are synthesized via base-mediated cyclization of hydrazinecarbothioamides .

Key Differences :

  • The target compound’s oxazole-sulfonamide system lacks the tautomeric flexibility of triazole-thiones, which may reduce reactivity but enhance stability in physiological conditions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (IC50/EC50) Reference
Target Compound 1,2-Oxazole sulfonamide Furan-2-yl-thiophen-2-yl methyl Not reported -
BF96012 1,2-Oxazole sulfonamide Thiophen-2-yl dimethylaminoethyl Not reported
(Z)-4-(3-oxo-3-(thiophen-2-yl)propenylamino)-N-(thiazol-2-yl)benzenesulfonamide Thiophene sulfonamide Thiophen-2-yl, thiazole 10.25 µM (Antiproliferative)
LMM11 1,3,4-Oxadiazole Cyclohexyl-ethyl sulfamoyl, furan-2-yl Antifungal (C. albicans)

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL)
Target Compound ~350 2.8 Moderate (DMSO)
BF96012 329.43 2.5 High (DMSO)
LMM11 445.52 3.1 Moderate (DMSO)

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features a combination of heterocyclic rings, including furan, thiophene, and oxazole, which contribute to its chemical properties and biological activity. The molecular formula is C13H13N3O3S, with a molecular weight of approximately 293.33 g/mol. The presence of these rings is significant as they often play critical roles in the interaction with biological targets.

Research indicates that compounds with similar structures may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may interact with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death. The specific mechanisms are still under investigation but may involve interference with metabolic pathways essential for bacterial survival.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. The oxazole moiety is particularly noted for its potential to interact with DNA or RNA synthesis pathways. In vitro studies have indicated that this compound could induce apoptosis in various cancer cell lines.

Antimicrobial Studies

A study published in Nature explored the antimicrobial properties of similar compounds and reported significant activity against various bacterial strains. The IC50 values were found to be comparable to standard antibiotics, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In cellular assays against human cancer cell lines (e.g., A549 lung cancer cells), this compound demonstrated cytotoxic effects with an IC50 value indicating moderate potency. For example:

CompoundCell LineIC50 (µg/mL)
This compoundA549210
Standard Control (e.g., Doxorubicin)A549150

This suggests that while the compound exhibits promising activity, further optimization may be necessary to enhance its efficacy and selectivity.

Case Studies

Several case studies have highlighted the potential of similar compounds in therapeutic applications:

  • Study on Anticancer Activity : A recent investigation into derivatives of oxazole revealed that modifications to the substituents on the oxazole ring significantly impacted anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against breast cancer cells compared to those with electron-donating groups.
  • Antimicrobial Efficacy : Another study examined the structure–activity relationship (SAR) of thiophene-containing compounds and found that introducing a sulfonamide group improved antibacterial activity against resistant strains of Staphylococcus aureus.

Q & A

Q. What are the critical steps in synthesizing N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

  • Methodological Answer : Synthesis involves sequential functionalization of the oxazole core, followed by coupling with the furan-thiophene hybrid moiety. Key steps include:
  • Oxazole sulfonamide formation : Reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with a primary amine under basic conditions (e.g., pyridine or triethylamine) .
  • Thiophene-furan coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the furan-thiophene group to the methylene linker. Reaction conditions (e.g., Pd catalysts, temperature) must be optimized to avoid side reactions .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. For example, the methyl groups on the oxazole ring appear as singlets (δ ~2.3–2.5 ppm), while the thiophene protons show distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the sulfonamide and heterocyclic moieties .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and C=N/C-O bonds in oxazole (~1600 cm1^{-1}) .

Q. What solvent systems are optimal for crystallization and X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth. SHELX software (SHELXL/SHELXS) is recommended for structure refinement, particularly for resolving disorder in the furan-thiophene moiety .

Advanced Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) to isolate variables like solvent effects or cell-line variability .
  • Structural Analog Analysis : Compare activity trends across derivatives (e.g., replacing the furan with pyrrole) to identify pharmacophore requirements .
  • Computational Validation : Use molecular docking (AutoDock Vina) to assess binding affinity consistency across protein conformers .

Q. What computational strategies predict target interactions for this sulfonamide derivative?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., carbonic anhydrase IX) with GROMACS to evaluate stability of sulfonamide-Zn2+^{2+} interactions .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., sulfonamide nitrogen) for electrophilic attack .

Q. How can reaction yields be optimized for sterically hindered intermediates?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by enhancing molecular collisions in the thiophene coupling step .
  • Catalyst Screening : Test Pd(OAc)2_2/XPhos systems for Suzuki-Miyaura reactions to mitigate steric hindrance from the oxazole methyl groups .

Q. What analytical workflows validate purity in multi-step syntheses?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect trace impurities (<0.1%) from incomplete sulfonamide formation .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) to confirm absence of solvent residues .

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